1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by its unique structure, which includes a trifluoromethyl group and a triazolo-pyrimidine ring system. These structural features contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid typically involves multi-step reactions. One common synthetic route includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolo-pyrimidine ring system . This method is catalyst-free and eco-friendly, making it suitable for large-scale industrial production. The reaction conditions often involve the use of solvents such as ethanol or methanol, and the reaction temperature is maintained at around 100-150°C.
Chemical Reactions Analysis
1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form various condensation products.
Scientific Research Applications
1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid involves the inhibition of key molecular targets. For instance, it inhibits CDK2, a cyclin-dependent kinase involved in cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it suppresses the ERK signaling pathway, which is crucial for cell proliferation and survival . These mechanisms contribute to its potent anticancer activities.
Comparison with Similar Compounds
1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds such as:
5-Methyl-7-hydroxy-1,3,4-triazaindolizine: This compound also contains a triazolo-pyrimidine ring system but differs in its functional groups and biological activities.
1-(5-Trifluoromethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-pyrrolidin-3-ylamine: This compound shares the trifluoromethyl and triazolo-pyrimidine moieties but has a different substituent at the pyrazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activities.
Properties
Molecular Formula |
C10H5F3N6O2 |
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Molecular Weight |
298.18 g/mol |
IUPAC Name |
1-[5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H5F3N6O2/c11-10(12,13)6-3-7(19-9(16-6)14-4-15-19)18-2-1-5(17-18)8(20)21/h1-4H,(H,20,21) |
InChI Key |
POXGSQZRXDCXTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1C(=O)O)C2=CC(=NC3=NC=NN23)C(F)(F)F |
Origin of Product |
United States |
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